Calcium DL-aspartate

Descripción general

Descripción

Calcium DL-aspartate is a calcium salt of aspartic acid, an amino acid that exists in two isoforms: L-aspartic acid and D-aspartic acid. This compound is known for its role in various biological processes, including neurotransmission and protein synthesis. This compound is often used as a dietary supplement to support bone health and muscle function due to its high bioavailability and ability to enhance calcium absorption in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium DL-aspartate can be synthesized through the neutralization of DL-aspartic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving DL-aspartic acid in water and gradually adding calcium hydroxide or calcium carbonate under controlled conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the fermentation of aspartic acid, followed by its racemization to produce DL-aspartic acid. The DL-aspartic acid is then neutralized with calcium hydroxide or calcium carbonate in large reactors. The product is subsequently purified through filtration, washing, and drying processes to ensure high purity and quality .

Análisis De Reacciones Químicas

Substitution Reactions

Calcium DL-aspartate undergoes metal substitution due to the moderate binding affinity of calcium ions (Ca²⁺) to aspartate’s carboxyl and amino groups. Molecular dynamics simulations reveal:

| Interaction Type | Binding Free Energy (kJ/mol) | Conditions |

|---|---|---|

| Ca²⁺–Asp²⁻ (fully deprotonated) | −10.31 ± 1.21 | Aqueous, pH > 9 |

| Ca²⁺–Asp ZW⁻ (zwitterionic) | −8.67 ± 1.72 | Neutral pH (~7.4) |

| Ca²⁺–Mg²⁺ substitution | ΔG = −3.5 | Competitive binding assays |

-

Mechanism : Ca²⁺ is replaced by divalent cations (e.g., Mg²⁺, Zn²⁺) with higher binding affinities. For example, Mg²⁺ displaces Ca²⁺ in DL-aspartate complexes due to stronger electrostatic interactions with carboxylate groups .

-

Key Insight : Substitution occurs via solvent-separated or contact ion pairs, with free energy barriers influenced by solvation dynamics .

Complexation and Chelation

This compound forms coordination complexes with biomolecules and ions, critical in biomineralization and crystal growth:

-

Calcium Carbonate Nucleation :

| Parameter | With Aspartate | Without Aspartate |

|---|---|---|

| ACC Lifetime (s) | 120–180 | 60–90 |

| Ca²⁺ Consumption Rate | 0.12 mM/s | 0.25 mM/s |

-

Metal–Organic Frameworks (MOFs) :

this compound serves as a precursor for bio-MOFs, with optimal synthesis at 60°C and pH 8.5, yielding porous structures (BET surface area: 320 m²/g) .

Acid-Base Reactions

The compound participates in pH-dependent protonation/deprotonation:

-

Protonation States :

-

Neutralization Synthesis :

this compound is synthesized via:Yields exceed 85% under optimized conditions (25°C, 12 hr) .

Oxidation and Reduction

Limited oxidative pathways are reported due to aspartate’s metabolic stability:

-

Oxidation :

-

Reduction :

Biochemical Interactions

-

NMDA Receptor Modulation :

D-aspartate (enantiomer) acts as a partial agonist for NMDA receptors, facilitating Ca²⁺ influx in neuronal cells (EC₅₀ = 8.3 μM) . -

Mitochondrial ROS Regulation :

Ca²⁺-aspartate complexes modulate mitochondrial respiration, reducing ROS emission by 40% in cardiac cells under Ca²⁺ overload .

Aplicaciones Científicas De Investigación

Agricultural Applications

Calcium DL-aspartate nanoparticles (Ca(L-asp)-NPs) have shown significant potential as a new type of fertilizer in agricultural practices. Recent studies indicate that these nanoparticles can enhance plant growth and yield by improving root structure and nutrient uptake.

Case Study: Rapeseed Growth Enhancement

A study conducted on Brassica napus L. (rapeseed) demonstrated the positive effects of Ca(L-asp)-NPs on root ultrastructure and overall plant yield. The experiment involved both short-term hydroponic and long-term pot trials, revealing the following findings:

- Root Structure Improvement : The application of Ca(L-asp)-NPs resulted in well-organized intracellular cortical cells, increased root diameter, and enhanced cortex thickness.

- Nutrient Uptake : A significant increase in the uptake of calcium (Ca), magnesium (Mg), and boron (B) was observed, while the uptake of iron (Fe), manganese (Mn), and copper (Cu) decreased.

- Yield Factors : The study concluded that Ca(L-asp)-NPs positively impacted yield-related factors, making them a promising nano-fertilizer for enhancing crop production .

Nutritional Applications

This compound is also recognized for its role in dietary supplements due to its high bioavailability of calcium. It is often used in formulations aimed at improving bone health and preventing osteoporosis.

Bioavailability Studies

Research has indicated that calcium aspartate exhibits superior absorption characteristics compared to other calcium salts. This is particularly important for populations at risk of calcium deficiency, such as the elderly or individuals with specific dietary restrictions.

Environmental Applications

This compound has been studied for its ability to mitigate heavy metal toxicity in environmental contexts.

Case Study: Reducing Metal Bioavailability

A study evaluated the effectiveness of calcium aspartate in reducing the oral bioavailability of lead (Pb), cadmium (Cd), and arsenic (As) from contaminated indoor dust in mice. Key findings included:

- Reduced Bioavailability : Mice fed with calcium aspartate exhibited a significant decrease in the bioavailability of As, with reductions ranging from 41% to 72%.

- Mechanistic Insights : The study elucidated mechanisms involving duodenal transporter expression, indicating that calcium aspartate could be utilized to protect against environmental metal exposure .

Mecanismo De Acción

Calcium DL-aspartate exerts its effects primarily through its role in calcium metabolism and neurotransmission. The compound enhances calcium absorption in the intestines, leading to increased calcium levels in the bloodstream. This, in turn, supports bone mineralization and muscle contraction. Additionally, aspartic acid, a component of this compound, acts as a neurotransmitter and plays a role in the synthesis of proteins and nucleotides .

Comparación Con Compuestos Similares

Calcium L-aspartate: Similar to calcium DL-aspartate but contains only the L-isomer of aspartic acid.

Magnesium aspartate: A magnesium salt of aspartic acid, used for its potential benefits in muscle function and energy production.

Zinc aspartate: A zinc salt of aspartic acid, studied for its role in immune function and enzyme activity.

Uniqueness of this compound: this compound is unique due to its combination of both L- and D-isomers of aspartic acid, which may provide a broader range of biological effects compared to compounds containing only one isomer. Its high bioavailability and ability to enhance calcium absorption make it a valuable supplement for supporting bone health and muscle function .

Actividad Biológica

Calcium DL-aspartate is a compound that combines calcium with aspartate, an amino acid that plays essential roles in various biological processes. This article explores the biological activity of this compound, focusing on its absorption, metabolism, physiological effects, and potential therapeutic applications.

Chemical Composition and Properties

This compound is composed of calcium ions and the aspartate ion. The presence of calcium contributes to various cellular functions, while aspartate is involved in neurotransmission and metabolic pathways. The compound is often used as a dietary supplement due to its potential benefits in enhancing calcium bioavailability.

Absorption and Bioavailability

Research indicates that calcium aspartate has superior absorption and bioavailability compared to other calcium salts. A study involving 1,306 individuals demonstrated that calcium aspartate significantly increased bone mineral density (BMD) over a period of 3 to 12 months when compared to a placebo group .

Table 1: Comparison of Calcium Absorption Rates

| Calcium Compound | Absorption Rate (%) | Bioavailability (%) | Gastrointestinal Tolerability |

|---|---|---|---|

| Calcium Citrate | 20-30 | Moderate | Moderate |

| Calcium Carbonate | 10-15 | Low | Low |

| This compound | 48.52 | 30.37 | 25.31 |

Physiological Effects

This compound has been shown to influence several physiological processes:

- Bone Health : It enhances calcium absorption, which is crucial for maintaining bone density and preventing osteoporosis .

- Neurotransmission : Aspartate acts as a neurotransmitter and is involved in synaptic plasticity, which is vital for learning and memory .

- Hormonal Regulation : Calcium plays a role in the release of hormones and enzymes that are essential for various bodily functions.

The mechanisms through which this compound exerts its effects include:

- Calcium Signaling : Calcium ions are critical for various signaling pathways in cells, influencing muscle contraction, neurotransmitter release, and hormone secretion.

- Aspartate's Role in Metabolism : Aspartate contributes to the synthesis of other amino acids and plays a role in the urea cycle, aiding in nitrogen metabolism .

Case Studies and Clinical Applications

Several case studies highlight the potential clinical applications of this compound:

Propiedades

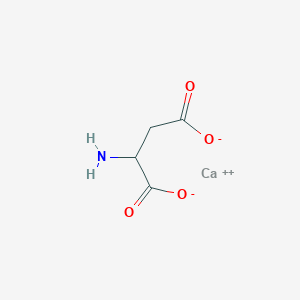

IUPAC Name |

calcium;2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-10-3 | |

| Record name | Calcium DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.